trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide
Overview
Description
trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide: is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a naphthalenecarboxamide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This is followed by the introduction of the dimethylamino group and the subsequent coupling with the naphthalenecarboxamide. Common reagents used in these steps include dimethylamine, cyclohexanone, and naphthalene-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acid derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: In the medical field, this compound is explored for its pharmacological properties. It may act as an analgesic or anesthetic agent due to its structural similarity to known opioid receptor agonists.
Industry: In industry, this compound is utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of specialized polymers and advanced materials.
Mechanism of Action
The mechanism of action of trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic or anesthetic effects. The exact molecular pathways involved may include the inhibition of neurotransmitter release and modulation of ion channel activity.
Comparison with Similar Compounds
U-47700: A structurally related compound known for its potent analgesic effects.
AH-7921: Another synthetic opioid with similar pharmacological properties.
BDPC (bromadol): A highly potent opioid receptor agonist with a different structural framework.
Uniqueness: trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide stands out due to its specific combination of a cyclohexyl ring and a naphthalenecarboxamide moiety, which imparts unique chemical and pharmacological properties
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21(2)18-10-6-7-11-19(18)22(3)20(23)17-13-12-15-8-4-5-9-16(15)14-17/h4-5,8-9,12-14,18-19H,6-7,10-11H2,1-3H3/t18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZSLYUFWBIIK-RTBURBONSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342836 | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-80-0 | |
Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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